
Antibacterial agent 178
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 178 is a potent antibacterial compound known for its effectiveness against various bacterial strains. It has shown significant activity against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, with EC50 values of 5.32 mg/L and 7.58 mg/L, respectively . This compound targets translation regulatory factor (CsrA) and virulence regulatory factor (Xoc3530), making it a promising candidate for antibacterial applications .
Vorbereitungsmethoden
The synthesis of antibacterial agent 178 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of intermediate A through a series of reactions involving starting materials such as aromatic amines and carboxylic acids.
Step 2: Conversion of intermediate A to intermediate B using reagents like thionyl chloride or phosphorus oxychloride.
Step 3: Final coupling reaction between intermediate B and another aromatic compound to form this compound.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Common reaction conditions include:
Temperature: Reactions are typically carried out at temperatures ranging from 50°C to 150°C.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be employed to facilitate the reactions.
Analyse Chemischer Reaktionen
Antibacterial agent 178 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, toluene, and ethanol.
Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 178 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibacterial mechanisms and developing new antibacterial agents.
Biology: Employed in research on bacterial resistance and the development of new antibacterial therapies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Wirkmechanismus
The mechanism of action of antibacterial agent 178 involves targeting specific molecular pathways in bacteria. It primarily targets the translation regulatory factor (CsrA) and virulence regulatory factor (Xoc3530), disrupting bacterial protein synthesis and virulence . This leads to the inhibition of bacterial growth and the reduction of bacterial pathogenicity.
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 178 can be compared with other similar compounds, such as:
Penicillin: Targets bacterial cell wall synthesis, whereas this compound targets translation regulatory factors.
Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, while this compound targets specific regulatory factors.
Ciprofloxacin: Inhibits bacterial DNA gyrase, whereas this compound disrupts protein synthesis and virulence regulation.
The uniqueness of this compound lies in its specific targeting of translation regulatory factors and virulence regulatory factors, making it a promising candidate for overcoming bacterial resistance.
Conclusion
This compound is a potent and versatile compound with significant potential in various scientific research applications. Its unique mechanism of action and effectiveness against resistant bacterial strains make it a valuable tool in the fight against bacterial infections. Further research and development are needed to fully explore its potential and optimize its use in various fields.
Eigenschaften
Molekularformel |
C10H8FN3O2S |
|---|---|
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C10H8FN3O2S/c1-17-10-14-13-9(16-10)8(15)12-7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15) |
InChI-Schlüssel |
GVHIBGRECBFROJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(O1)C(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


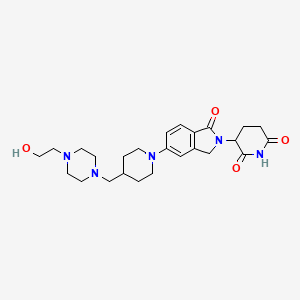
![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)
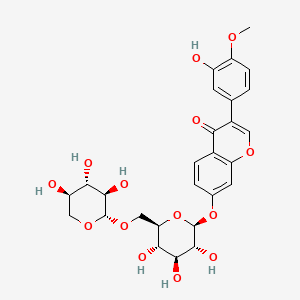
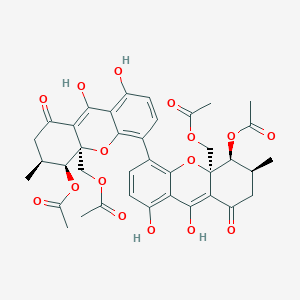

![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)
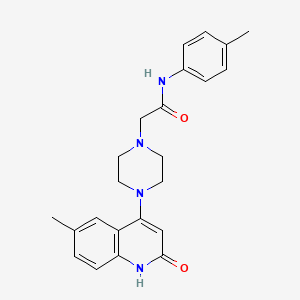
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
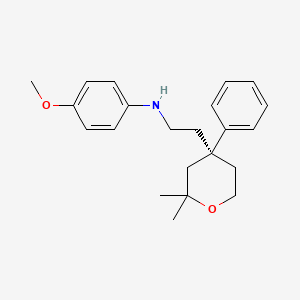
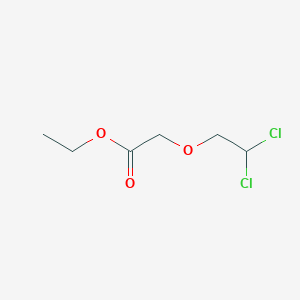

![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)

